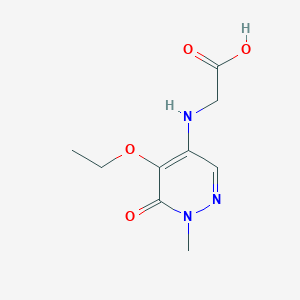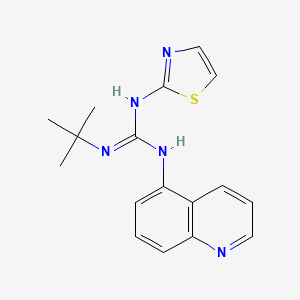
2-Naphthalenol, 1,1'-((phenylmethylene)bis((2-methyl-4,1-phenylene)azo))bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenol, 1,1’-((phenylmethylene)bis((2-methyl-4,1-phenylene)azo))bis- is a complex organic compound with the molecular formula C41H32N4O2. It is known for its vibrant color properties and is often used in dye and pigment industries. The compound is characterized by its azo groups, which are responsible for its chromophoric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenol, 1,1’-((phenylmethylene)bis((2-methyl-4,1-phenylene)azo))bis- typically involves the azo coupling reaction. This process includes the reaction of 2-naphthol with diazonium salts derived from aromatic amines. The reaction conditions often require acidic or basic environments to facilitate the coupling process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenol, 1,1’-((phenylmethylene)bis((2-methyl-4,1-phenylene)azo))bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium dithionite (Na2S2O4), zinc dust in acidic medium.
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Aromatic amines.
Substitution Products: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-Naphthalenol, 1,1’-((phenylmethylene)bis((2-methyl-4,1-phenylene)azo))bis- has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy due to its chromophoric properties.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Widely used in the production of dyes, pigments, and colorants for textiles, plastics, and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The azo groups can interact with biological molecules, leading to changes in their structure and function. The molecular targets often include enzymes and proteins, where the compound can inhibit or modify their activity.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenol, 1-((4-(o-tolylazo)-o-tolyl)azo)-: Another azo compound with similar chromophoric properties.
1,1’-((Phenylmethylene)bis((2-methyl-4,1-phenylene)azo))bis(2-naphthol): A structurally related compound with comparable applications in dye industries.
Uniqueness
2-Naphthalenol, 1,1’-((phenylmethylene)bis((2-methyl-4,1-phenylene)azo))bis- is unique due to its specific molecular structure, which imparts distinct color properties and reactivity. Its ability to undergo various chemical reactions makes it versatile for multiple applications in research and industry.
Properties
CAS No. |
66085-68-5 |
|---|---|
Molecular Formula |
C41H32N4O2 |
Molecular Weight |
612.7 g/mol |
IUPAC Name |
1-[[4-[[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-methylphenyl]-phenylmethyl]-2-methylphenyl]diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C41H32N4O2/c1-26-24-31(16-20-35(26)42-44-40-33-14-8-6-10-28(33)18-22-37(40)46)39(30-12-4-3-5-13-30)32-17-21-36(27(2)25-32)43-45-41-34-15-9-7-11-29(34)19-23-38(41)47/h3-25,39,46-47H,1-2H3 |
InChI Key |
WMIMXCPQTYMGDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C2=CC=CC=C2)C3=CC(=C(C=C3)N=NC4=C(C=CC5=CC=CC=C54)O)C)N=NC6=C(C=CC7=CC=CC=C76)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


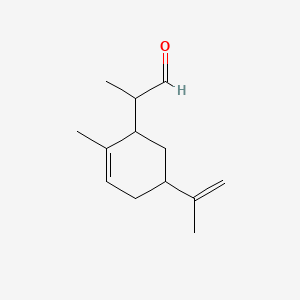
![1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]-](/img/structure/B14478372.png)
![1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]-](/img/structure/B14478380.png)
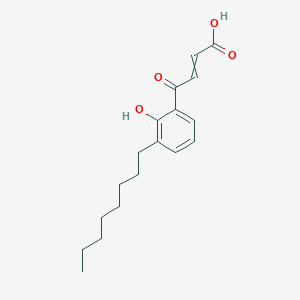
![1-[2-(2,4-Dichlorophenyl)hexyl]-1H-1,2,4-triazole](/img/structure/B14478392.png)
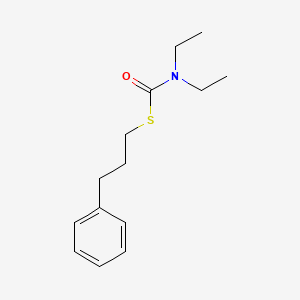
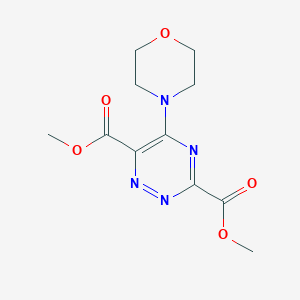
![2-Amino-2-oxo-N-[(prop-2-yn-1-yl)oxy]ethanimidoyl chloride](/img/structure/B14478412.png)
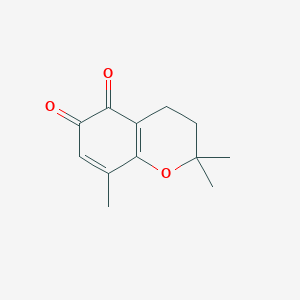
![Disodium 3-[[2,4-Bis(2-Methylphenoxy)Phenyl]Azo]-4-Hydroxy-5-[[(P-Tolyl)Sulphonyl]Amino]Naphthalene-2,7-Disulphonate](/img/structure/B14478428.png)
